8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indole ring. The presence of a methoxy group at the 8th position and a phenethyl group at the 3rd position further distinguishes it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole nucleus, followed by the introduction of the pyrimidine ring. The methoxy and phenethyl groups are then added through specific substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and ensuring consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- 8-Methoxy-2-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl
- 8-Methoxy-2-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl
Uniqueness
Compared to these similar compounds, 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one is unique due to the presence of the phenethyl group at the 3rd position. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
371955-74-7 |
---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
8-methoxy-3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C19H17N3O2/c1-24-14-7-8-16-15(11-14)17-18(21-16)19(23)22(12-20-17)10-9-13-5-3-2-4-6-13/h2-8,11-12,21H,9-10H2,1H3 |
InChI Key |
OMWUDUVRXHMLBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC=CC=C4 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.